1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol is a fluorinated organic compound with the molecular formula C11H8F6O. It is known for its unique chemical properties, including high thermal stability and significant polarity. This compound is often used in various scientific and industrial applications due to its distinctive characteristics .
Mechanism of Action
Target of Action
Similar compounds such as 1,1,1,3,3,3-hexafluoro-2-propanol have been known to catalyze reactions such as the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Mode of Action
It is known that this compound, like other fluorinated solvents, has high ionizing power, which facilitates friedel–crafts-type reactions . These reactions involve the use of covalent reagents in the absence of a Lewis acid catalyst .
Biochemical Pathways
It is known that the compound can facilitate friedel–crafts-type reactions , which are important in the synthesis of a wide range of organic compounds.
Result of Action
Its high ionizing power and ability to facilitate friedel–crafts-type reactions suggest that it may play a role in the synthesis of various organic compounds .
Action Environment
It is known that the compound is a thermally stable, highly polar, uv-transparent solvent that is miscible with water and many polar organic solvents . This suggests that its action may be influenced by factors such as temperature, pH, and the presence of other solvents.
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol typically involves the reaction of benzenemethanol, 4-ethynyl-α,α-bis(trifluoromethyl)- with appropriate reagents under controlled conditions. The reaction is carried out at a boiling point of 74-75°C under reduced pressure (3 mmHg) . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons, depending on the reagents and conditions used.
Substitution: The vinyl group in the compound allows for substitution reactions, where different substituents can replace the hydrogen atoms.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of biosensors and other biological assays.
Medicine: It is explored for potential use in drug delivery systems due to its stability and reactivity.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(4-vinylphenyl)propan-2-ol can be compared with other fluorinated alcohols such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but lacks the vinyl group, making it less versatile in polymerization reactions.
α,α-Bis(trifluoromethyl)-4-vinylbenzyl alcohol: Shares the vinyl group but differs in the positioning of fluorine atoms, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of high thermal stability, significant polarity, and the presence of a vinyl group, making it highly valuable in various scientific and industrial fields .
Properties
IUPAC Name |
2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPTOIUYREFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
116352-29-5 | |
Record name | Benzenemethanol, 4-ethenyl-α,α-bis(trifluoromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116352-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00382050 | |
Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122056-08-0 | |
Record name | 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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